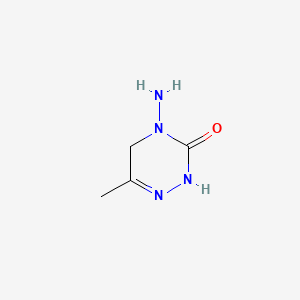
1-(2-(4-(2-Bromoethoxy)naphthalen-1-yl)benzofuran-3-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-(4-(2-Bromoethoxy)naphthalen-1-yl)benzofuran-3-yl)ethanone is a complex organic compound that features a benzofuran core substituted with a naphthyl group and a bromoethoxy side chain
Vorbereitungsmethoden
The synthesis of 1-(2-(4-(2-Bromoethoxy)naphthalen-1-yl)benzofuran-3-yl)ethanone involves multiple steps. One common synthetic route includes the following steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate alkyne.
Introduction of the Naphthyl Group: The naphthyl group is introduced via a Friedel-Crafts acylation reaction, where naphthalene is reacted with an acyl chloride in the presence of a Lewis acid catalyst.
Attachment of the Bromoethoxy Side Chain: The bromoethoxy side chain is attached through a nucleophilic substitution reaction, where a bromoethanol derivative reacts with the naphthyl-substituted benzofuran under basic conditions.
Industrial production methods may involve optimization of these steps to improve yield and scalability.
Analyse Chemischer Reaktionen
1-(2-(4-(2-Bromoethoxy)naphthalen-1-yl)benzofuran-3-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.
Substitution: The bromoethoxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific temperature and pressure conditions .
Wissenschaftliche Forschungsanwendungen
1-(2-(4-(2-Bromoethoxy)naphthalen-1-yl)benzofuran-3-yl)ethanone has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for targeting specific receptors or enzymes.
Materials Science: Its unique structural properties make it a candidate for use in organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Studies: The compound is used in biological assays to study its effects on cellular processes and its potential as a therapeutic agent.
Wirkmechanismus
The mechanism of action of 1-(2-(4-(2-Bromoethoxy)naphthalen-1-yl)benzofuran-3-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects through binding to these targets, leading to modulation of their activity and subsequent downstream effects on cellular pathways. Detailed studies on its mechanism of action are ongoing to elucidate the exact molecular interactions and pathways involved .
Vergleich Mit ähnlichen Verbindungen
1-(2-(4-(2-Bromoethoxy)naphthalen-1-yl)benzofuran-3-yl)ethanone can be compared with similar compounds, such as:
1-{2-[4-(2-Chloroethoxy)naphthalen-1-yl]-1-benzofuran-3-yl}ethan-1-one:
1-{2-[4-(2-Methoxyethoxy)naphthalen-1-yl]-1-benzofuran-3-yl}ethan-1-one: The presence of a methoxyethoxy group may alter the compound’s solubility and interaction with biological targets.
1-{2-[4-(2-Fluoroethoxy)naphthalen-1-yl]-1-benzofuran-3-yl}ethan-1-one: The fluoroethoxy group can influence the compound’s electronic properties and its behavior in chemical reactions.
These comparisons highlight the uniqueness of this compound in terms of its reactivity, applications, and potential as a research tool.
Eigenschaften
CAS-Nummer |
61639-36-9 |
|---|---|
Molekularformel |
C22H17BrO3 |
Molekulargewicht |
409.3 g/mol |
IUPAC-Name |
1-[2-[4-(2-bromoethoxy)naphthalen-1-yl]-1-benzofuran-3-yl]ethanone |
InChI |
InChI=1S/C22H17BrO3/c1-14(24)21-18-8-4-5-9-20(18)26-22(21)17-10-11-19(25-13-12-23)16-7-3-2-6-15(16)17/h2-11H,12-13H2,1H3 |
InChI-Schlüssel |
MBOSKMNTAUMGAN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=C(OC2=CC=CC=C21)C3=CC=C(C4=CC=CC=C43)OCCBr |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-[3-(6-Methoxypyridin-3-yl)piperidin-3-yl]propan-1-ol](/img/structure/B8715318.png)
![5-Tert-butyl 2-ethyl 6,7-dihydro-1H-pyrrolo[3,2-C]pyridine-2,5(4H)-dicarboxylate](/img/structure/B8715324.png)

![3-[2-(Pyridin-2-yl)-4,5-dihydro-1,3-oxazol-5-yl]phenol](/img/structure/B8715336.png)










